Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry

,

European Journal of Organic Chemistry,

2017,

2017(43),

6450-6456

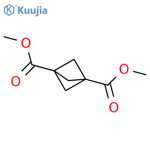

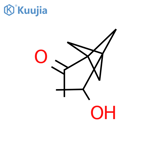

![3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid structure](https://it.kuujia.com/scimg/cas/83249-10-9x500.png)